1,3-Bis(phenylimino)thiourea
Description
1,3-Bis(phenylimino)thiourea is a thiourea derivative characterized by two phenylimino groups attached to the central thiourea core. Its synthesis typically involves the condensation of thiourea with substituted benzaldehydes, forming Schiff base structures . This compound serves as a precursor for synthesizing heterocyclic systems, such as oxazepine and oxazepane derivatives, through reactions with anhydrides (e.g., maleic, succinic, or phthalic anhydrides). These reactions proceed via first-order kinetics, with thermodynamic studies revealing differences in activation energies and reaction pathways depending on substituents . Applications span pharmaceutical intermediates and materials science, leveraging its ability to form stable seven-membered rings.
Properties
IUPAC Name |
1,3-bis(phenylimino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJXGGNBNZFXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC(=S)N=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(phenylimino)thiourea can be synthesized through the reaction of phenyl isothiocyanate with aniline. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{NCS} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{N}=\text{C}(\text{S})\text{N}=\text{C}_6\text{H}_5 ]
In this reaction, phenyl isothiocyanate (C6H5NCS) reacts with aniline (C6H5NH2) to form 1,3-Bis(phenylimino)thiourea.
Industrial Production Methods
Industrial production methods for 1,3-Bis(phenylimino)thiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(phenylimino)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiourea derivatives.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted thiourea compounds.
Scientific Research Applications
1,3-Bis(phenylimino)thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing into its potential use as an anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(phenylimino)thiourea involves its ability to form strong hydrogen bonds and coordinate with metal ions. This coordination ability makes it an effective ligand in catalytic reactions. The compound can also interact with biological molecules, disrupting cellular processes and exhibiting antimicrobial and anticancer properties.
Comparison with Similar Compounds
Comparative Analysis with Similar Thiourea Derivatives
Structural and Functional Modifications
Thiourea derivatives exhibit diverse properties based on substituents. Below is a comparative overview:
Table 1: Key Structural and Functional Differences
Antioxidant Activity
Thiourea derivatives with electron-withdrawing substituents, such as chlorine atoms, demonstrate enhanced antioxidant properties. For example, 1,3-bis(3,4-dichlorophenyl)thiourea exhibits strong radical scavenging activity with IC50 values of 52 µg/mL (ABTS) and 45 µg/mL (DPPH) . In contrast, 1,3-Bis(phenylimino)thiourea is primarily utilized in heterocyclic synthesis rather than antioxidant applications, highlighting the role of substituents in directing biological activity.
Antibacterial Efficacy
Bis(thiourea) derivatives with long alkyl chains (C₁₀–C₁₄) show significant antibacterial activity against Escherichia coli, with efficacy increasing with chain length due to improved membrane disruption . The phenylimino variant, lacking alkyl chains, likely exhibits reduced antibacterial potency but greater utility in synthesizing pharmacologically active heterocycles.
Physicochemical Properties
- Solubility and Crystallinity: Alkyl-substituted derivatives (e.g., N,N′-Bis(1-methylethyl)thiourea) exhibit higher solubility in organic solvents compared to aromatic variants like 1,3-Bis(phenylimino)thiourea, which may form less soluble crystalline phases .
- Thermodynamic Stability: Reactions involving phenylimino derivatives require precise control, as demonstrated by their first-order kinetics and variable activation energies during heterocycle formation .
Biological Activity
1,3-Bis(phenylimino)thiourea (BPIT) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.
Chemical Structure and Properties
1,3-Bis(phenylimino)thiourea is characterized by its unique thiourea functional group, which plays a crucial role in its biological interactions. The molecular formula is , and it exhibits a molecular weight of approximately 252.33 g/mol.
Antibacterial Activity
BPIT has demonstrated significant antibacterial properties against various strains of bacteria. For instance, studies have shown that derivatives of thiourea compounds exhibit activity against Gram-positive and Gram-negative bacteria. In particular:
- Minimum Inhibitory Concentration (MIC) : BPIT derivatives have shown MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae .
- Comparative Studies : When compared to standard antibiotics like ceftriaxone, BPIT exhibited comparable inhibition zone diameters, indicating its potential as an effective antibacterial agent .
Anticancer Activity
The anticancer potential of BPIT has been extensively studied, revealing its efficacy against various cancer cell lines:
- Cytotoxicity : BPIT has shown cytotoxic effects with IC50 values ranging from 7 to 20 µM against different cancer types, including breast and pancreatic cancers .
- Mechanism of Action : The compound appears to target specific molecular pathways involved in cancer progression, such as inhibiting angiogenesis and altering cancer cell signaling pathways . For instance, studies indicate that BPIT can induce apoptosis in cancer cells by affecting cell cycle regulation .
Enzyme Inhibition
BPIT has been investigated for its ability to inhibit specific enzymes:
- Enzyme Interaction : The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects . For instance, it has been suggested that BPIT may act as an inhibitor of mitogen-activated protein kinase (MAPK), which is involved in cellular signaling pathways .
Case Studies
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Antibacterial Efficacy Study :
- A study conducted on several thiourea derivatives, including BPIT, showed promising results against S. aureus and E. coli. The compounds were synthesized via condensation reactions and tested for antibacterial activity using agar diffusion methods.
- Results indicated that BPIT derivatives had inhibition zones comparable to those of traditional antibiotics .
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Anticancer Activity in Cell Lines :
- Research involving human leukemia cell lines demonstrated that BPIT exhibited significant cytotoxicity with IC50 values as low as 1.50 µM. The treated cells showed alterations in morphology indicative of apoptosis .
- Another study highlighted the ability of BPIT to induce cell cycle arrest at the S phase, suggesting a mechanism for its anticancer effects .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
